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Compound of Interest

Compound Name: TAN-1057C

Cat. No.: B1254390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective

synthesis of analogs of TAN-1057A/B, a class of dipeptide antibiotics with potent activity

against methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of these analogs is

of significant interest for the development of new therapeutics with improved efficacy and

reduced toxicity.

Introduction
TAN-1057A and TAN-1057B are naturally occurring diastereomeric dipeptide antibiotics

isolated from Flexibacter sp. PK-74.[1][2] They exhibit significant antibacterial activity, including

against MRSA, by inhibiting protein biosynthesis.[2] However, their therapeutic potential is

limited by toxic side effects. Consequently, the synthesis of analogs with modified structures,

particularly at the β-arginine side chain, has been a key focus of research to develop

compounds with an improved therapeutic index. The core dihydropyrimidinone heterocycle has

been shown to be essential for biological activity.

This guide details a convergent and enantioselective synthetic approach, adaptable for the

parallel synthesis of a library of TAN-1057A/B analogs, allowing for the exploration of structure-

activity relationships (SAR).
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Table 1: Structures and Overall Yields of Synthesized
TAN-1057A/B Analogs

Analog R¹ Group Overall Yield (%)

8a H 28

8b Me 32

8c Et 30

8d n-Pr 29

8e CH₂CH₂OMe 25

8f CH₂-(2-furyl) 21

Data compiled from Aguilar, N.; Krüger, J. Toward a Library Synthesis of the Natural Dipeptide

Antibiotic TAN 1057 A,B. Molecules 2002, 7, 469-474.

Table 2: Antibacterial Activity (MIC) of Selected TAN-
1057A/B Analogs

Compound MIC (µg/mL) against MRSA ATCC 43300

Analog 5 12.5

Analog 7 50

Analog 8 50

Note: The specific structures for analogs 5, 7, and 8 were not detailed in the provided search

results. Data from: Investigation of the Anti-Methicillin-Resistant Staphylococcus aureus Activity

of (+)-Tanikolide- and (+)-Malyngolide-Based Analogues Prepared by Asymmetric Synthesis.

Molecules 2021, 26, 3531.

Experimental Protocols
The following protocols are based on the convergent synthetic strategy involving the

preparation of a key amine intermediate followed by guanidinylation and deprotection.
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I. Synthesis of the Key Amine Intermediate (4)
This phase involves the coupling of an orthogonally protected β-lysine derivative with the

dihydropyrimidinone core, followed by deprotection.

Materials:

Orthogonally protected β-lysine (e.g., N-α-Fmoc-N-ε-Boc-β-lysine) (1.0 equiv)

Dihydropyrimidinone core (1.1 equiv)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

4M HCl in dioxane

Procedure:

Dissolve the orthogonally protected β-lysine and the dihydropyrimidinone core in DMF.

Add EDC and HOBt to the solution at 0 °C.

Stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.
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Dissolve the purified, Boc-protected intermediate in a minimal amount of DCM.

Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

Monitor the deprotection by TLC.

Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt

of the amine intermediate (4).

II. Parallel Synthesis of TAN-1057A/B Analogs (8a-f) via
Solid-Phase Guanidinylation
This protocol outlines the parallel synthesis of a library of analogs using a solid-phase

supported guanylation reagent.

Materials:

Polymer-supported isothiourea (1.5 equiv)

Amine intermediate hydrochloride salt (4) (1.0 equiv)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

N,N-Dimethylformamide (DMF)

33% HBr in acetic acid

Methanol

Acetone

Procedure:

Swell the polymer-supported isothiourea resin in DMF in separate reaction vessels for each

analog.

Add a solution of the amine intermediate hydrochloride salt (4) in DMF to each reaction

vessel.
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Add DBU to each vessel and shake the mixtures at room temperature for 48-72 hours.

Filter the resins and wash thoroughly with DMF, DCM, and methanol.

Cleave the protected analogs from the resin and deprotect the guanidino group by treating

the resin with 33% HBr in acetic acid for 2 hours.

Filter the resin and concentrate the filtrate under reduced pressure.

Purify the crude analogs by preparative reversed-phase high-performance liquid

chromatography (RP-HPLC).

Lyophilize the pure fractions to obtain the final TAN-1057A/B analog hydrobromide salts (8a-

f).

Mandatory Visualization
Synthetic Workflow for TAN-1057A/B Analogs
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Caption: Convergent synthesis of TAN-1057A/B analogs.
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Logical Relationship of Key Synthetic Steps
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Caption: Key stages in the synthesis of TAN-1057A/B analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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